molecular formula C8H7Cl2NO2 B11950973 Methyl 2,5-dichlorophenylcarbamate CAS No. 51422-78-7

Methyl 2,5-dichlorophenylcarbamate

Cat. No.: B11950973
CAS No.: 51422-78-7
M. Wt: 220.05 g/mol
InChI Key: TXBKUCFNWHGXCP-UHFFFAOYSA-N
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Description

Methyl 2,5-dichlorophenylcarbamate is a chemical compound with the molecular formula C8H7Cl2NO2. It is known for its applications in various fields, including agriculture, analytical chemistry, and environmental research. This compound is particularly noted for its potential use in fungicide delivery systems and chiral separation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dichlorophenylcarbamate typically involves the reaction of 2,5-dichloroaniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate. The process involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichlorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, Methyl 2,5-dichlorophenylcarbamate is used in chiral separation processes. Its structure allows for effective chiral recognition, making it valuable in high-performance liquid chromatography (HPLC) for separating enantiomers .

Biology

In biological research, this compound is studied for its potential as a fungicide. Its structural similarity to other carbamate pesticides suggests it may have similar biological activities .

Medicine

While not directly used in medicine, its role in chiral separation is crucial for pharmaceutical research. The ability to separate enantiomers is vital for the development of safe and effective drugs .

Industry

In the agricultural industry, this compound is explored for its use in fungicide delivery systems. Encapsulation in nanoparticles can enhance its efficacy and reduce environmental impact .

Mechanism of Action

The mechanism of action of Methyl 2,5-dichlorophenylcarbamate involves its interaction with specific molecular targets. In fungicide applications, it likely inhibits key enzymes or disrupts cellular processes in fungi. The exact molecular pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dichlorophenylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which enhances its chiral recognition ability and potential fungicidal activity. This makes it particularly valuable in applications requiring high specificity and efficacy .

Properties

CAS No.

51422-78-7

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-4-5(9)2-3-6(7)10/h2-4H,1H3,(H,11,12)

InChI Key

TXBKUCFNWHGXCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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